molecular formula C40H56O6 B010236 Methyl helicterilate CAS No. 102637-01-4

Methyl helicterilate

Cat. No.: B010236
CAS No.: 102637-01-4
M. Wt: 632.9 g/mol
InChI Key: ZPQZGHAQCJAOQE-YHMSRXDCSA-N
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Description

Methyl helicterilate (C31H48O4) is a triterpenoid ester isolated from the roots of Helicteres angustifolia (Sterculiaceae), a traditional Chinese medicinal plant used to treat liver diseases, immune disorders, and infections . Structurally, it features a lupane-type triterpenoid backbone with acetyl and benzoyl substitutions at positions C-3 and C-27, respectively, and a methyl ester group at C-28 (Figure 1) . Its molecular weight is 484.7 g/mol, and it is typically purified via high-speed countercurrent chromatography (HSCCC) with >95% purity .

Pharmacologically, this compound demonstrates significant antifibrotic and hepatoprotective effects. In rat models of carbon tetrachloride (CCl4)- and alcohol-induced liver fibrosis, it inhibits oxidative stress, suppresses NF-κB activation, and modulates the TGF-β1/Smads and mitochondrial apoptosis pathways . It also reduces cytochrome P4502E1 levels, a key enzyme in hepatotoxicity .

Properties

CAS No.

102637-01-4

Molecular Formula

C40H56O6

Molecular Weight

632.9 g/mol

IUPAC Name

methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1

InChI Key

ZPQZGHAQCJAOQE-YHMSRXDCSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C

Synonyms

methyl helicterilate

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

  • Potency : this compound outperforms helicterilic acid in antifibrotic activity due to its esterified C-28 group, enhancing membrane permeability and target binding .
  • Mechanistic divergence: Unlike oleanolic acid, which activates Nrf2/ARE to combat oxidative stress, this compound directly inhibits TGF-β1/Smads signaling and mitochondrial apoptosis .
  • Antimicrobial activity: β-sitosterol shows broader antibacterial effects, while this compound’s antiviral activity is unique among Helicteres triterpenoids .

Functional Analogues from Other Sources

Compound Source Mechanism of Action Efficacy in Liver Fibrosis vs. This compound References
Silymarin Silybum marianum Antioxidant (scavenges free radicals) Comparable antioxidant activity; weaker TGF-β1 inhibition
Idelalisib Synthetic drug Inhibits PI3Kδ pathway Superior in reducing inflammation but lacks natural origin and multitarget effects
Curcumin Curcuma longa Modulates NF-κB and TGF-β1 Similar NF-κB inhibition but lower bioavailability

Key Findings:

  • Natural vs. synthetic : this compound’s multitarget action (e.g., TGF-β1, mitochondria) contrasts with single-pathway inhibitors like idelalisib .
  • Bioavailability : this compound’s lipophilic ester groups improve absorption compared to polar compounds like curcumin .

Q & A

Q. Q. How can researchers mitigate bias in in vivo studies of this compound?

  • Methodological Answer : Implement blinded randomization for treatment groups and histological scoring . Pre-register animal protocols (e.g., SYRCLE’s risk-of-bias tool) and share raw data (Western blot images, fibrosis scores) via repositories like Figshare .

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